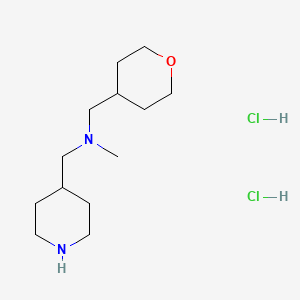

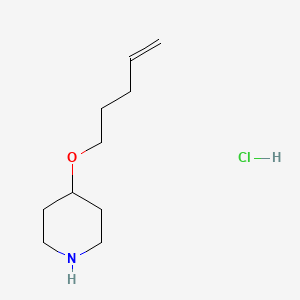

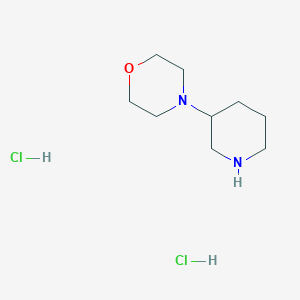

![molecular formula C11H25Cl2N3O B1424077 N-[3-(二甲氨基)丙基]-2-哌啶甲酰胺二盐酸盐 CAS No. 1236261-78-1](/img/structure/B1424077.png)

N-[3-(二甲氨基)丙基]-2-哌啶甲酰胺二盐酸盐

描述

“N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride” is also known as EDAC HCl, a water-soluble condensing reagent . It is generally utilized as a carboxyl activating agent for amide bonding with primary amines . In addition, it will react with phosphate groups . It has been used in peptide synthesis, crosslinking proteins to nucleic acids, and preparation of immunoconjugates .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the structure of Dimethylaminopropylamine (DMAPA), a diamine used in the preparation of some surfactants, has been described .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .科学研究应用

在内源性致癌物形成中的作用

研究探讨了各种胺和酰胺(包括二甲胺)作为体内致癌 N-亚硝基化合物的先驱物的意义。这些研究强调了天然存在的胺和酰胺在膳食中作为形成内源性致癌物的重要步骤的重要性,突出了它们在人类癌症发病率中的流行病学意义。该研究强调了特定膳食化合物在体内转化为致癌剂,标志着了解癌症病因和预防的重要研究领域 (林,1986)。

纳滤技术进步

具有皱褶聚酰胺薄膜的纳滤 (NF) 膜因其在水处理中提高分离性能的潜力而备受关注。这些膜的开发,特别是基于哌嗪衍生聚酰胺的膜,在提高透水性、选择性和防污性能方面迈出了重要一步。该技术在环境应用中具有广阔的前景,包括软化水、净化水和废水处理,展示了聚酰胺化合物在解决关键水相关挑战方面的多功能性和潜力 (邵等人,2022)。

对阿尔茨海默病淀粉样蛋白成像的贡献

与 N-[3-(二甲氨基)丙基]-2-哌啶甲酰胺二盐酸盐在结构上相关的化合物显著促进了阿尔茨海默病淀粉样蛋白成像的进展。这些进步使得能够对大脑中的淀粉样蛋白进行体内测量,从而为该疾病的病理生理机制和进展提供了关键见解。淀粉样蛋白成像技术,在 18F-FDDNP 和 11C-PIB 等化合物的帮助下,在淀粉样蛋白沉积的早期检测和评估中取得了突破,为阿尔茨海默病的研究和管理做出了重大贡献 (诺德伯格,2007)。

化学合成和结构性质探索

含有哌啶和噻唑烷酮基团的化合物的化学合成和结构性质探索提供了对这些化合物在创造具有潜在治疗用途的新型材料中的多功能应用的见解。对新型取代化合物的合成和光谱分析的研究揭示了它们的结构特征和潜在应用,为化学合成和材料科学的更广泛领域做出了贡献 (艾萨克和蒂尔尼,1996)。

作用机制

安全和危害

“N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

The future directions of similar compounds have been discussed. For instance, the behavior of synthesized polymers in buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 . When the concentrated solutions were at a low temperature, there were macromolecules and aggregates, which were formed due to the interaction of hydrophobic units .

属性

IUPAC Name |

N-[3-(dimethylamino)propyl]piperidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O.2ClH/c1-14(2)9-5-8-13-11(15)10-6-3-4-7-12-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVXLMOYCHJNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1CCCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

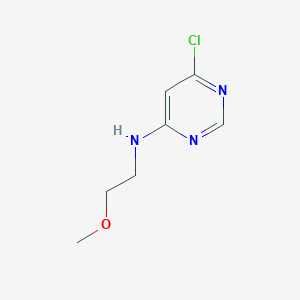

![4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424007.png)

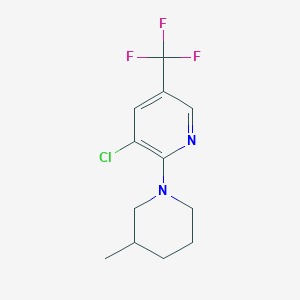

![4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424008.png)

![Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424011.png)

![3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid](/img/structure/B1424014.png)

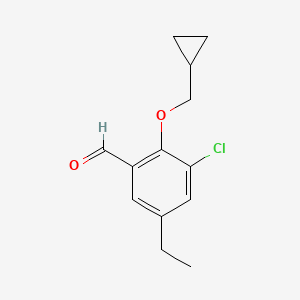

![4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1424016.png)